5-Bromothieno[2,3-b]pyridine
Overview
Description
5-Bromothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS It is a brominated derivative of thieno[2,3-b]pyridine, characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromothieno[2,3-b]pyridine can be synthesized through several methods. One common method involves the bromination of thieno[2,3-b]pyridine. For example, the reaction of thieno[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetonitrile can yield this compound .
Another method involves the use of copper(II) bromide and isopentyl nitrite in acetonitrile at room temperature. The reaction mixture is quenched with saturated ammonium chloride and extracted with ethyl acetate. The combined extracts are washed with brine and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: The parent compound without the bromine substitution.
5-Chlorothieno[2,3-b]pyridine: A chlorinated derivative with similar properties.
5-Iodothieno[2,3-b]pyridine: An iodinated derivative with distinct reactivity.
Uniqueness
5-Bromothieno[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in material science further highlight its uniqueness.
Properties
IUPAC Name |
5-bromothieno[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOORGYWRBQPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-24-1 | |
Record name | 5-bromothieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Suzuki cross-coupling with 5-bromothieno[2,3-b]pyridine in the context of medicinal chemistry?
A1: The Suzuki cross-coupling reaction utilizing this compound as a starting material provides a convenient and efficient way to synthesize a diverse range of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines [, ]. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. By varying the boronic acid used in the reaction, libraries of structurally diverse compounds can be generated for structure-activity relationship studies, ultimately aiding in the discovery and development of new drugs.
Q2: What are the advantages of the synthetic method described in the research for generating libraries of potential drug candidates?
A2: The research highlights the simplicity and adaptability of the described synthetic method []. This approach allows for the incorporation of a variety of boronic acids, expanding the chemical space and facilitating the generation of diverse libraries of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. This ability to easily synthesize a range of structurally similar compounds is crucial for structure-activity relationship (SAR) studies, a cornerstone of drug discovery. By analyzing the relationship between chemical structure and biological activity, researchers can optimize lead compounds for improved potency, selectivity, and pharmacological properties.
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